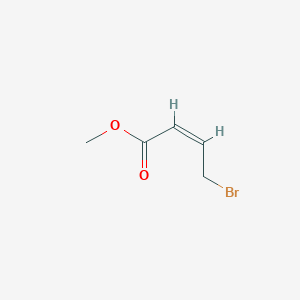

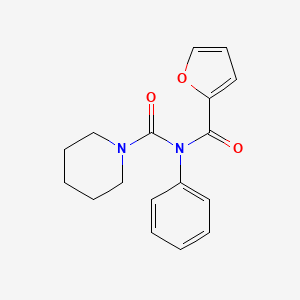

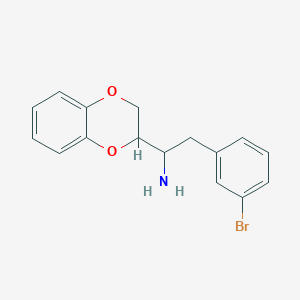

![molecular formula C25H20N2O5S B2527610 Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate CAS No. 478067-37-7](/img/structure/B2527610.png)

Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds, the study of non-covalent interactions, and the development of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the methodologies that could be applied to its analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of an aza analogue of enviroxime . The process includes nitration, chlorination, Friedel-Crafts aroylation, amination, reduction, and condensation reactions. Similarly, the synthesis of the compound may involve multiple steps, including the formation of the pyrimidinyl core, attachment of the methylphenoxy and sulfonylbenzenecarboxylate groups, and final methylation.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . The dihedral angles between rings and the presence of intramolecular interactions, such as π-π stacking, are crucial for understanding the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of catalysis, where copper polymers derived from benzenesulfonate and carboxylate were used to catalyze the oxidation of cyclohexane . This suggests that the sulfonyl and carboxylate groups in the compound of interest may also play a role in its reactivity, potentially acting as coordination sites for metal-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structural features and the functional groups present. For instance, the presence of sulfonyl and carboxylate groups typically contributes to the solubility of the compound in polar solvents . The molecular docking studies of related compounds indicate potential biological activity, which could be relevant for the compound if it is intended for pharmaceutical use .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Research on tetrahydro-6-methyl and tetrahydro-6-phenyl-2-oxopyrimidine-5-carboxylic acids, obtained through hydrogenolysis and hydrolysis processes, sheds light on chemical synthesis techniques and the reactivity of pyrimidinyl compounds. These methodologies could be applicable for the synthesis and modification of Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate, offering pathways for the creation of derivatives with potential biological or material applications (Zigeuner, Knopp, & Blaschke, 1976).

Antitumor and Anticancer Activity

- Novel thieno[3,2-d]pyrimidine derivatives, through synthesis and evaluation, have shown potent anticancer activity. This suggests that pyrimidinyl compounds, through structural modifications, could possess significant biological activities, potentially including those related to this compound. These compounds displayed activity against various human cancer cell lines, indicating a promising avenue for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Herbicidal Activity

- Research on sulfonanilides having a pyrimidinyl-containing group at the 2'-position has revealed significant herbicidal activities against paddy weeds, with selectivity against rice plants. This indicates the potential agrochemical application of pyrimidinyl compounds, suggesting that this compound could be explored for herbicidal properties (Yoshimura et al., 2011).

Environmental Impact and Degradation

- Studies on the leaching of azoxystrobin and its degradation product from agricultural sites have highlighted the environmental persistence and potential impact of pyrimidinyl compounds. This research underlines the importance of understanding the environmental behavior of such chemicals, including this compound, to assess their ecological safety and design appropriate mitigation strategies (Jørgensen, Kjær, Olsen, & Rosenbom, 2012).

Antimicrobial Properties

- The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines, incorporating phenylsulfonyl groups, have shown that some derivatives exhibit significant antimicrobial activities, surpassing the activity of reference drugs. This suggests the potential of pyrimidinyl sulfone compounds, including structurally related this compound, for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Eigenschaften

IUPAC Name |

methyl 2-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S/c1-17-12-14-19(15-13-17)32-22-16-23(27-24(26-22)18-8-4-3-5-9-18)33(29,30)21-11-7-6-10-20(21)25(28)31-2/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUFQPQASMYDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

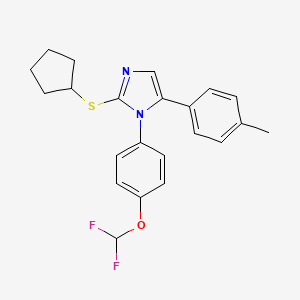

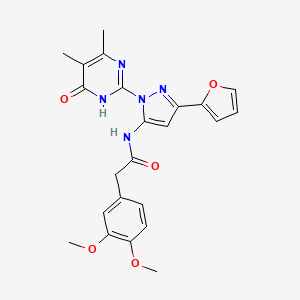

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

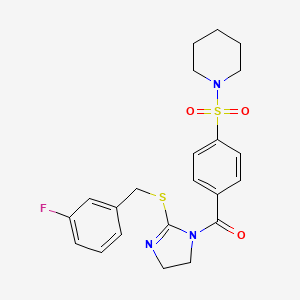

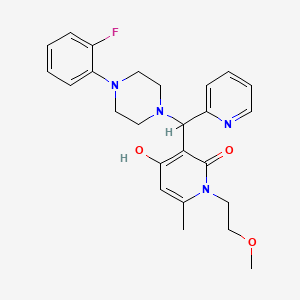

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

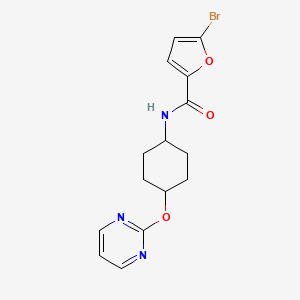

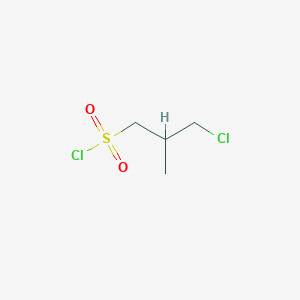

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)